(2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine
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Overview
Description
(2S,5R)-2,5-Dimethyl-4-nitrosopiperazin-1-amine is a chiral compound with significant interest in the field of organic chemistry It is characterized by its unique structural features, including a piperazine ring substituted with nitroso and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylpiperazine.
Nitrosation Reaction: The nitrosation of 2,5-dimethylpiperazine is carried out using nitrosating agents like sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The nitroso group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(2S,5R)-2,5-Dimethyl-4-nitrosopiperazin-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones: These compounds share structural similarities but differ in functional groups and applications.
Menthol: Although structurally different, menthol shares the (2S,5R) configuration and is used in various applications, including medicinal and industrial.
Uniqueness: (2S,5R)-2,5-Dimethyl-4-nitrosopiperazin-1-amine is unique due to its specific functional groups and chiral configuration, which confer distinct chemical reactivity and biological activity
Biological Activity
(2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor effects. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mutagenicity studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of nitrosamines, characterized by a nitroso group attached to a piperazine ring. Its stereochemistry is defined by the (2S,5R) configuration, which may influence its biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of piperazine, including those based on the 2,5-dimethylpyrrole scaffold, exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MIC) below 1 µg/mL against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria . The presence of bulky substituents in the piperazine structure has been linked to enhanced lipophilicity and increased antimicrobial potency .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound 5n | 0.73 | M. tuberculosis |
Compound 5q | 0.40 | M. tuberculosis |
Compound 5r | 0.49 | M. tuberculosis |
Mutagenicity Studies
As a nitrosamine, this compound has raised concerns about mutagenicity. Research indicates mixed results in mutagenicity assays such as the Ames test. Some derivatives have shown negative results for in vivo mutagenicity, suggesting that structural modifications may mitigate potential risks associated with nitrosamines .
Table 2: Mutagenicity Findings
Study | Result | Notes |
---|---|---|
Ames Test | Mixed mutagenicity | Variability among derivatives |
In vivo study | Negative | Suggests lower risk |
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds highlights the importance of specific functional groups in modulating biological activity. The incorporation of bulky groups at the N-position of the piperazine ring has been shown to enhance lipophilicity and antibacterial efficacy . Furthermore, modifications that increase hydrogen bonding potential have been associated with improved binding affinity to target sites in microbial cells.
Case Studies
- Antitubercular Activity : A study explored a series of piperazine derivatives where one compound demonstrated potent antitubercular activity with an MIC of 0.49 µg/mL against M. tuberculosis . This suggests that further optimization of similar compounds could yield effective new therapies.
- Cancer Research : Preliminary data suggest that certain piperazine derivatives exhibit cytotoxic effects against cancer cell lines, indicating a potential avenue for developing anticancer agents . However, comprehensive studies are needed to elucidate mechanisms and efficacy.
Properties
CAS No. |
21497-41-6 |
---|---|
Molecular Formula |
C6H14N4O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine |
InChI |
InChI=1S/C6H14N4O/c1-5-4-10(8-11)6(2)3-9(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
FCFFYVSTDMDZDK-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1N=O)C)N |
Canonical SMILES |
CC1CN(C(CN1N=O)C)N |
Origin of Product |
United States |
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